Verapamil hydrochloride
Overview
Description
Verapamil hydrochloride is a calcium channel blocker that is widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. It is a first-generation drug that has been in use for over four decades. Despite its long history of use, the mechanism of action of verapamil hydrochloride is still not fully understood.
Scientific Research Applications
Pharmaceutical Formulation and Delivery Systems
Modified Release Matrix Compacts : Verapamil hydrochloride has been studied for its controlled-release capabilities. A study by Rojas et al. (2013) investigated its incorporation into a matrix for an 8-hour in vitro release profile, aiming for once-a-day modified release.
Buccoadhesive Tablets : Emami et al. (2008) developed buccoadhesive tablets of verapamil hydrochloride to achieve constant plasma concentrations and improve bioavailability by avoiding hepatic first-pass metabolism (Emami, Varshosaz, & Saljoughian, 2008).
Transdermal Delivery : A study by Sood and Pawar (2013) focused on developing matrix-type transdermal patches for verapamil hydrochloride to counteract its low bioavailability and short half-life.
Sustained Release Pellets : Ramya and Reddy (2022) explored the formulation of sustained-release pellets of Verapamil HCL using HPMC-based polymers (Ramya & Reddy, 2022).
Controlled-Release Matrix Tablets : Vidyadhara, Sasidhar, and Nagaraju (2013) developed controlled-release matrix tablets using polyethylene oxides to increase therapeutic efficacy and improve patient compliance (Vidyadhara, Sasidhar, & Nagaraju, 2013).
Therapeutic Applications and Studies
Cardiovascular Diseases : Verapamil hydrochloride has been extensively prescribed for treating cardiovascular diseases. A study by Voudrie, Alexander, & Allen (2011) explored its stability in different oral liquid preparations for patients unable to take tablets.
Treatment of Keloids : D’Andrea et al. (2002) demonstrated the effectiveness of verapamil hydrochloride in the prevention and treatment of keloids (D’Andrea, Brongo, Ferraro, & Baroni, 2002).
Brain Malignant Gliomas Treatment : Gridina et al. (2019) investigated the antitumor effect of verapamil hydrochloride at low concentrations in combined treatment for patients with glioblastomas post-operation (Gridina et al., 2019).
Electrocardiographic Studies in Animals : Kojouri et al. (2007) studied the effects of Verapamil hydrochloride on the electrical activities of the heart in donkeys, providing insights into its potential veterinary applications (Kojouri, Rezakhani, & Torki, 2007).
Drug Degradation in Water : Krishna et al. (2016) examined the degradation of Verapamil hydrochloride in water by gliding arc discharge, contributing to environmental impact studies (Krishna et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034095 | |
Record name | Verapamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Verapamil hydrochloride | |
CAS RN |
152-11-4 | |
Record name | Verapamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verapamil hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verapamil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verapamil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Verapamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Verapamil hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERAPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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